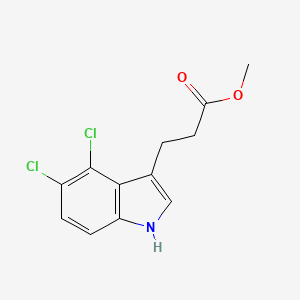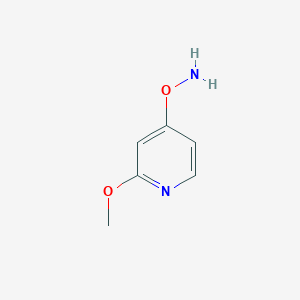
5-bromo-2-oxo-2H-chromene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5th position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring. The unique structure of this compound makes it a valuable subject of study in various fields of science, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-oxo-2H-chromene-3-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5-bromo-2-hydroxybenzaldehyde with malonic acid in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the chromene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
5-bromo-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group at the 2nd position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Esterification and Amidation: Reagents include alcohols, amines, and catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substitution Reactions: Formation of substituted chromene derivatives.
Oxidation and Reduction Reactions: Formation of hydroxylated or reduced chromene derivatives.
Esterification and Amidation: Formation of esters and amides of this compound.
科学的研究の応用
5-bromo-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of enzymes such as pancreatic lipase.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-bromo-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a potential inhibitor of pancreatic lipase, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol.
類似化合物との比較
Similar Compounds
- 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
- 8-bromo-2-oxo-2H-chromene-3-carboxylic acid
- Coumarin-3-carboxylic acid
Uniqueness
5-bromo-2-oxo-2H-chromene-3-carboxylic acid is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. Compared to other brominated chromene derivatives, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable subject of study in various research fields .
特性
分子式 |
C10H5BrO4 |
|---|---|
分子量 |
269.05 g/mol |
IUPAC名 |
5-bromo-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) |
InChIキー |
YQWJEBREUGTJPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)






![tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13703742.png)

![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)


![Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13703765.png)
